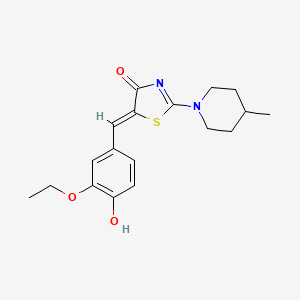

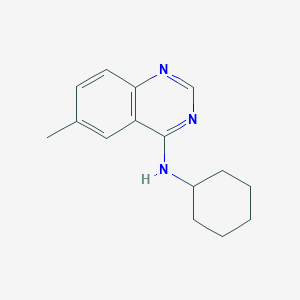

![molecular formula C20H23N3O2S B5546432 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazabicyclononanes involves cyclization reactions and specific conditions to achieve the desired structural complexity. For instance, the efficient synthesis of 2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazolines showcases the synthetic strategies employed in creating compounds with similar structural motifs (Rani, Ramachandran, & Kabilan, 2010).

Molecular Structure Analysis

The molecular structure of diazabicyclononanes reveals a complex bicyclic framework that includes nitrogen atoms in strategic positions. The study of 1,3-Diaxial Repulsion vs. π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton provides insights into the structural intricacies, such as repulsion between axial nitrogen atoms and the implications for molecular conformation (Weber et al., 2001).

Chemical Reactions and Properties

Diazabicyclononanes undergo various chemical reactions, including aminomethylation, which leads to the formation of novel 3,7-diazabicyclo[3.3.1]nonane derivatives. Such reactions expand the functional diversity and potential utility of these compounds (Dotsenko, Krivokolysko, & Litvinov, 2007).

Physical Properties Analysis

The physical properties of diazabicyclononanes, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The synthesis and study on 2,4,6,8‐tetraaryl‐3,7‐diazabicyclo[3.3.1]nonanes and their derivatives provide valuable data on these aspects, contributing to a better comprehension of their physical characteristics (Vijayakumar & Sundaravadivelu, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to exploiting the full potential of diazabicyclononanes. Investigations into the efficient synthesis, spectral analysis, and antimicrobial studies of nitrogen and sulfur-containing spiro heterocycles from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones shed light on these chemical properties, indicating a broad spectrum of activity and functional adaptability (Rani, Ramachandran, & Kabilan, 2010).

Scientific Research Applications

PET Imaging Applications

A series of derivatives with high binding affinities and selectivity for α7-nicotinic acetylcholine receptors (α7-nAChRs) was synthesized for PET imaging. Two radiolabeled derivatives demonstrated promising results in mouse models for specifically labeling α7-nAChRs, highlighting their potential for imaging α7-nAChRs in non-human primates (Gao et al., 2013).

Antimicrobial Activity

Novel heterocyclic compounds incorporating a sulfamoyl moiety were synthesized and evaluated for their antimicrobial properties. These compounds showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).

Synthetic Methodologies

A new synthetic route to ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans was developed, showcasing an innovative approach to creating compounds with specific oxygenation patterns, which could be beneficial for various research applications (Zezula et al., 2007).

Receptor Ligand Applications

Compounds synthesized from (R)- and (S)-glutamate displayed high σ1 receptor affinity and inhibited cell growth in human tumor cell lines, indicating their potential as sigma receptor ligands with cytotoxic activity (Geiger et al., 2007).

properties

IUPAC Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14-4-2-3-5-15(14)8-19(24)22-9-16-6-7-18(11-22)23(20(16)25)10-17-12-26-13-21-17/h2-5,12-13,16,18H,6-11H2,1H3/t16-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAICIWCFDEHY-FUHWJXTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)